[1,3]Thiazolo[5,4-f][1,4]oxazepine
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Overview
Description
[1,3]Thiazolo[5,4-f][1,4]oxazepine is a heterocyclic compound that features a fused ring system containing both thiazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thioamides with cyclic anhydrides, which leads to the formation of the oxazepine ring . Another approach involves the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization with Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[1,3]Thiazolo[5,4-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[1,3]Thiazolo[5,4-f][1,4]oxazepine is unique due to its fused ring system, which combines the properties of both thiazole and oxazepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
869006-97-3 |
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Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f][1,4]oxazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-9-6-5(3-7-1)10-4-8-6/h1-4H |
InChI Key |
FWOSDBFWNQDPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=N1)SC=N2 |
Origin of Product |
United States |
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